ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate is a complex chemical structure used in various scientific and industrial applications. Its unique properties are derived from the interaction of its constituent groups, which include a fluorophenyl group, a tetrazole ring, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Materials: : The process begins with the appropriate fluorophenyl precursor, which is reacted with other reagents to form the tetrazole ring.
Formation of Tetrazole Ring: : The fluorophenyl group undergoes a cyclization reaction with azide compounds under acidic conditions to form the tetrazole ring.
Piperazine Integration: : The resulting product is then coupled with piperazine under controlled temperature and pressure conditions, often using solvents like dichloromethane or ethanol.
Esterification: : Finally, esterification is carried out to introduce the ethyl group, completing the synthesis of the compound.
Industrial Production Methods
In an industrial setting, the synthesis involves scaled-up processes using bulk reagents, automated reactors, and precise monitoring to ensure consistency and purity. The steps are similar to laboratory synthesis but optimized for large-scale production, often involving continuous flow reactions and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions are possible, particularly on the tetrazole ring or the piperazine moiety, using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : The fluorophenyl group makes the compound a candidate for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium or potassium permanganate in neutral conditions.
Reduction: : Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: : Nucleophiles like sodium methoxide in methanol or sodium amide in liquid ammonia.
Major Products
Oxidized Derivatives: : Hydroxylated or ketone-containing products.
Reduced Derivatives: : Amines or partially hydrogenated tetrazoles.
Substituted Products: : Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst in various organic reactions due to its unique structure.
Synthesis: : Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Drug Development: : Investigated for potential pharmaceutical applications, especially as enzyme inhibitors or receptor modulators.
Medicine
Therapeutics: : Explored for therapeutic uses, including potential anti-inflammatory and antimicrobial properties.
Industry
Material Science: : Applied in the development of advanced materials with specific mechanical or chemical properties.
Agrochemicals: : Used in the synthesis of novel agrochemical compounds for pest control.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. The presence of the tetrazole ring and fluorophenyl group allows it to fit into binding sites, interfering with normal biochemical pathways. This interaction can disrupt cellular processes, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
Ethyl 4-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
Ethyl 4-((1-(2-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxylate stands out due to the specific placement of the fluorine atom, which affects its chemical reactivity and biological activity. The unique spatial arrangement confers distinct physical properties, such as solubility and binding affinity, making it valuable in applications where other similar compounds might fall short.
This detailed overview offers a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, mechanism of action, and comparison with similar compounds. Science can be fascinating!
Properties
IUPAC Name |
ethyl 4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN6O2/c1-2-24-15(23)21-8-6-20(7-9-21)11-14-17-18-19-22(14)13-5-3-4-12(16)10-13/h3-5,10H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBBATOUCDPBBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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